molecular formula C10H12BrNO B2374325 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368392-58-8

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2374325
CAS No.: 1368392-58-8
M. Wt: 242.116
InChI Key: WHHDAOAVGDCKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 6th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the isoquinoline ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 7th position.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the bromine and methoxy groups.

Uniqueness: 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDAOAVGDCKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368392-58-8
Record name 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.